molecular formula C3H8OS2 B125519 Dimercaprol CAS No. 59-52-9

Dimercaprol

Cat. No.: B125519
CAS No.: 59-52-9
M. Wt: 124.23 g/mol
InChI Key: WQABCVAJNWAXTE-UHFFFAOYSA-N
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Description

Dimercaprol, also known as British anti-Lewisite, is a chelating agent developed during World War II by British biochemists at Oxford University. It was initially created as an antidote for the arsenic-based poison gas Lewisite. This compound has since been used clinically to treat poisoning by heavy metals such as arsenic, mercury, gold, and lead . It is a colorless, oily liquid with a pungent odor and is typically administered via intramuscular injection .

Mechanism of Action

Target of Action

Dimercaprol, also known as British Anti-Lewisite (BAL), primarily targets heavy metals such as arsenic, gold, mercury, and lead . These metals are known to inhibit the activity of sulfhydryl-containing enzymes in the body . This compound forms complexes with these heavy metals, preventing or reversing their binding to these enzymes .

Mode of Action

The mode of action of this compound involves the formation of complexes with heavy metals. The sulfhydryl groups of this compound compete with the thiol groups on metabolic enzymes for binding with the metal ions . This competition prevents or reverses the metallic binding of sulfhydryl-containing enzymes . The formed complex is then excreted in the urine .

Biochemical Pathways

The biochemical pathways affected by this compound involve the detoxification of heavy metals. By forming complexes with heavy metals, this compound prevents these metals from inhibiting sulfhydryl-containing enzymes . This action helps to maintain the normal function of these enzymes and their associated biochemical pathways .

Pharmacokinetics

This method of administration can be extremely painful and allergenic . The complex formed by this compound and the heavy metals is excreted in the urine .

Result of Action

The primary result of this compound’s action is the detoxification of heavy metals in the body. By forming complexes with heavy metals, this compound prevents these metals from inhibiting sulfhydryl-containing enzymes . This action helps to maintain the normal function of these enzymes, thereby reducing the toxic effects of heavy metal poisoning .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of heavy metals in the body can affect the effectiveness of this compound. Additionally, the method of administration (intramuscular injection) and the physical properties of this compound (such as its oily nature) can also influence its action .

Preparation Methods

Scientific Research Applications

Comparison with Similar Compounds

Dimercaprol is unique among chelating agents due to its specific development as an antidote for Lewisite. it shares similarities with other chelating agents:

This compound’s uniqueness lies in its historical development and its specific use as an antidote for Lewisite, as well as its effectiveness against a broad range of heavy metals .

Properties

IUPAC Name

2,3-bis(sulfanyl)propan-1-ol
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InChI

InChI=1S/C3H8OS2/c4-1-3(6)2-5/h3-6H,1-2H2
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InChI Key

WQABCVAJNWAXTE-UHFFFAOYSA-N
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Canonical SMILES

C(C(CS)S)O
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Molecular Formula

C3H8OS2
Record name 2,3-DIMERCAPTO-1-PROPANOL
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DSSTOX Substance ID

DTXSID5040461
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Molecular Weight

124.23 g/mol
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Physical Description

2,3-dimercapto-1-propanol is a clear colorless viscous liquid with a pungent offensive odor of mercaptans. Used as a medicine and an antidote to the chemical warfare agent LEWISITE., Clear to slightly yellow liquid with a pungent odor; [HSDB] Viscous oily liquid; [Merck Index] Strong, offensive odor; [MSDSonline], Solid
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Boiling Point

248 °F at 15 mmHg (NTP, 1992), BP: 68-69 °C at 0.0001 mm Hg; 83 °C at 0.8 mm Hg, BP: 120 °C at 15 mm Hg
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Flash Point

greater than 235 °F (NTP, 1992), Flash Point > 235 °F
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Solubility

10 to 50 mg/mL at 68 °F (NTP, 1992), Soluble in ether, ethanol; slightly soluble in chloroform, Soluble in vegetable oils, Solubility in water: 8.7 g/100 mL
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Density

1.2463 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.2385 at 25 °C/4 °C
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Vapor Density

4.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.3 (Air = 1)
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Vapor Pressure

4.92 mmHg at 77 °F (NTP, 1992), 4.92 [mmHg], VP: 1.9 mm Hg at 80 °C; 40 mm Hg at 140 °C.
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Mechanism of Action

The sulfhydryl groups of dimercaprol form complexes with certain heavy metals thus preventing or reversing the metallic binding of sulfhydryl-containing enzymes. The complex is excreted in the urine., Dimercaprol is much more effective when given as soon as possible after exposure to the metal because it is more effective in preventing inhibition of sulfhydryl enzymes than in reactivating them. Dimercaprol antagonizes the biological actions of metals that form mercaptides with essential cellular sulfhydryl groups, principally arsenic, gold, and mercury. It also is used in combination with CaNa2EDTA to treat lead poisoning, especially when evidence of lead encephalopathy exists. Intoxication by selenites, which also oxidize sulfhydryl enzymes, is not influenced by dimercaprol, The pharmacological actions of dimercaprol result from formation of chelation complexes between its sulfhydryl groups and metals. The molecular properties of the dimercaprol-metal chelate have considerable practical significance. With metals such as mercury, gold, and arsenic, the strategy is to attain a stable complex to promote elimination of the met al. Dissociation of the complex and oxidation of dimercaprol can occur in vivo. Furthermore, the sulfur-metal bond may be labile in the acidic tubular urine, which may increase delivery of metal to renal tissue and increase toxicity. The dosage regimen therefore is designed to maintain a concentration of dimercaprol in plasma adequate to favor the continuous formation of the more stable 2:1 (BAL-metal) complex and its rapid excretion. However, because of pronounced and dose-related side effects, excessive plasma concentrations must be avoided. The concentration in plasma therefore must be maintained by repeated fractional dosage until the offending metal can be excreted., Ca2+ is involved in the regulation of a variety of physiological processes, but a persistent increase in free cytosolic Ca2+ concentrations may contribute to cell injury. Dimercaprol (BAL) is a compound used in the treatment of mercury intoxication, but presents low therapeutic efficacy. The molecular mechanism responsible for the BAL toxicity is poorly known. In the present study, the effect of BAL and inorganic and organic mercury on Ca2+ transport by Ca2+-ATPases located in the sarco/endoplasmic reticulum of fast-skeletal muscle and brain was examined. Ca2+ uptake by brain and fast-skeletal muscle microsomes was inhibited in a dose-dependent manner by Hg2+. The calculated IC50 for Ca2+ uptake inhibition by HgCl2 was 1.05+/-0.09 microM (n = 8) for brain and 0.72+/-0.06 microM (n = 9) for muscle. The difference was significant at p < 0.01 (data expressed as mean +/- SD). At a low concentration (1 microM), 2,3-dimer-captopropanol had no effect on Ca2+ uptake by brain or muscle vesicles and did not abolish the inhibition caused by Hg2+. A high concentration of BAL (1 mM) nearly abolished the inhibition caused by 1.75 microM HgCl2 or 6 microM CH3HgCl in skeletal muscle. Surprisingly, at intermediate concentrations (40-100 microM) BAL partially inhibited Ca2+ transport in brain but had no effect on muscle. Furthermore, ATP hydrolysis by brain or muscle microsomes was not inhibited by BAL. These results suggest that in brain microsomes BAL affects in a different way Ca2+ transport and ATP hydrolysis. The increase in BAL concentration observed after toxic administration of this compound to experimental animals may contribute to deregulate Ca2+ homoeostasis and, consequently, to the neurotoxicity of BAL.
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Color/Form

Viscous oily liquid, Colorless

CAS No.

59-52-9
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Melting Point

< 25 °C, 77 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimercaprol
Reactant of Route 2
Dimercaprol
Reactant of Route 3
Dimercaprol
Reactant of Route 4
Dimercaprol
Reactant of Route 5
Dimercaprol
Reactant of Route 6
Dimercaprol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.